molecular formula C10H12FNO B15261290 (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B15261290
M. Wt: 181.21 g/mol
InChI Key: KQUSNUBHADVPBO-HSOSERFQSA-N
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Description

(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a fluorine atom, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzopyran ring, followed by the introduction of the fluorine atom and the amine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets in the body. The fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: This compound is similar but contains a hydroxyl group instead of an amine group.

    (4S)-5-Fluoro-L-Leucine: Another fluorinated compound with different structural features and biological activities.

Uniqueness

(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific combination of a fluorine atom and an amine group within the benzopyran structure. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4S)-6-fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6,9H,4,12H2,1H3/t6?,9-/m0/s1

InChI Key

KQUSNUBHADVPBO-HSOSERFQSA-N

Isomeric SMILES

CC1C[C@@H](C2=C(O1)C=CC(=C2)F)N

Canonical SMILES

CC1CC(C2=C(O1)C=CC(=C2)F)N

Origin of Product

United States

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